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5'-O-methyladenosine - 20649-45-0

5'-O-methyladenosine

Catalog Number: EVT-8894242
CAS Number: 20649-45-0
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5'-O-methyladenosine is a natural product found in Nelumbo nucifera with data available.
Source

5'-O-methyladenosine is commonly found in eukaryotic cells, particularly in messenger RNA molecules. It is synthesized as part of the mRNA capping process, where it contributes to the stability and translational efficiency of mRNAs. The presence of this modification can influence RNA-protein interactions, affecting how mRNAs are processed and translated within the cell.

Classification

5'-O-methyladenosine belongs to a class of compounds known as modified nucleosides. These compounds are distinguished by their structural modifications compared to standard nucleosides. The methylation at the 5' position alters the chemical properties and biological functions of adenosine, making it an important player in cellular processes.

Synthesis Analysis

Methods

The synthesis of 5'-O-methyladenosine can be achieved through various chemical methods, typically involving methylation reactions. One common approach is to use methyl iodide in the presence of a base such as sodium hydride or potassium carbonate to facilitate the transfer of a methyl group to the 5' hydroxyl group of adenosine.

Technical Details

  1. Starting Material: The synthesis begins with adenosine or its derivatives.
  2. Reagents: Methyl iodide (or other methylating agents) and a strong base (like sodium hydride) are used.
  3. Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under controlled temperature conditions to optimize yield.
  4. Purification: After synthesis, purification steps such as column chromatography are employed to isolate the desired product from byproducts and unreacted materials .
Molecular Structure Analysis

Structure

The molecular structure of 5'-O-methyladenosine can be depicted as follows:

  • Chemical Formula: C11_{11}H15_{15}N5_{5}O4_{4}
  • Molecular Weight: Approximately 267.25 g/mol
  • Structural Features: It consists of a purine base (adenine), a ribose sugar, and a methyl group attached to the 5' hydroxyl group.

Data

The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which confirm the presence of the methyl group and the integrity of the nucleoside structure .

Chemical Reactions Analysis

Reactions

5'-O-methyladenosine participates in several chemical reactions that are vital for its biological function:

  1. Methylation Reactions: This involves further modifications where additional methyl groups may be added to other positions on the adenine ring.
  2. Phosphorylation: The nucleoside can be phosphorylated to form nucleotide triphosphates, which are essential for RNA synthesis during transcription.

Technical Details

The reactions typically require specific conditions such as pH control, temperature regulation, and sometimes catalysts to ensure high yields and minimize side reactions .

Mechanism of Action

Process

The mechanism by which 5'-O-methyladenosine exerts its effects primarily involves its role in mRNA capping. The addition of this modification enhances mRNA stability by protecting it from degradation by exonucleases and facilitates its recognition by translation machinery.

Data

Research indicates that mRNAs modified with 5'-O-methyladenosine show increased translational efficiency compared to unmodified counterparts. This modification also plays a role in regulating splicing and polyadenylation processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in further chemical modifications due to its reactive hydroxyl groups.

Relevant analyses often involve assessing its stability under various conditions using spectroscopic methods .

Applications

Scientific Uses

5'-O-methyladenosine has several important applications in scientific research:

  1. mRNA Research: Used extensively in studies related to gene expression regulation and RNA processing.
  2. Therapeutic Development: Investigated for potential applications in developing RNA-based therapeutics, including vaccines.
  3. Biotechnology: Employed in creating modified RNA molecules for use in synthetic biology applications.

This compound's unique properties make it valuable for understanding fundamental biological processes and developing new therapeutic strategies .

Introduction to 5'-O-Methyladenosine in RNA Modification Landscapes

Epigenetic Regulation of RNA: Contextualizing 5'-O-Methyladenosine Among Key Modifications

5'-O-Methyladenosine (also termed N6,2'-O-dimethyladenosine, or m6Am) is a reversible epitranscriptomic modification occurring at the first transcribed nucleotide adjacent to the mRNA 5' cap structure. This modification exists in dynamic equilibrium with its unmethylated state and is distinguished from internal N6-methyladenosine (m6A) by its exclusive localization near the cap [7] [9]. The installation of m6Am is catalyzed by the phosphorylated CTD-interacting factor 1 (PCIF1), which interacts with RNA polymerase II during transcription initiation [9]. Removal is mediated by the demethylase fat mass and obesity-associated protein (FTO), positioning m6Am within a regulatory axis analogous to other reversible RNA modifications like m6A and m5C [4] [9].

Functionally, m6Am modulates mRNA stability by influencing decapping efficiency and susceptibility to exonucleases. Transcripts bearing m6Am exhibit extended half-lives compared to their unmethylated counterparts, thereby amplifying gene expression outputs [9]. This contrasts with m6A, which predominantly regulates mRNA decay through reader-protein-mediated recruitment of degradation machinery. The spatial restriction of m6Am to cap-proximal regions further differentiates its impact on transcript fate from internally deposited modifications [7] [9].

Table 1: Key Characteristics of Major mRNA Methylation Modifications

ModificationCatalytic WriterEraserPrimary Genomic LocationPrimary Functional Impact
5'-O-Methyladenosine (m6Am)Phosphorylated CTD-interacting factor 1Fat mass and obesity-associated proteinCap-adjacent nucleotide (5' terminus)mRNA stability, translation initiation efficiency
N6-Methyladenosine (m6A)Methyltransferase-like 3/Methyltransferase-like 14 complexFat mass and obesity-associated protein, AlkB homolog 53' UTR, near stop codon, long internal exonsmRNA splicing, stability, translation efficiency
5-Methylcytidine (m5C)NOP2/Sun RNA methyltransferase family membersTen-eleven translocation enzymes, AlkB homolog 1Coding sequence, 5' and 3' UTRsNuclear export, translation efficiency, stability

Evolutionary Conservation of Methylation Patterns in Eukaryotic RNA

The enzymatic machinery governing m6Am deposition exhibits remarkable evolutionary conservation. PCIF1, the dedicated m6Am methyltransferase, shares homologous domains across vertebrates, invertebrates, and yeast, underscoring its fundamental role in RNA biology [7] [9]. Genomic analyses reveal that approximately 50–80% of adenosine-initiated transcripts in mammals carry m6Am modifications, a prevalence rate maintained across diverse mammalian species and tissues [9]. This conservation extends to functional outcomes:

  • Developmental Stability: Mouse models with disrupted PCIF1 exhibit embryonic lethality or severe developmental defects, mirroring phenotypes observed in core m6A methyltransferase knockouts. This suggests non-redundant biological roles for cap methylation in ontogenesis [9].
  • Stress Response Adaptation: The stoichiometry of m6Am dynamically shifts in response to environmental stressors (e.g., heat shock, hypoxia). Transcripts encoding heat shock proteins and hypoxia-inducible factors show stress-induced alterations in m6Am occupancy, facilitating rapid adaptive translation [9].
  • Tissue-Specific Enrichment: Comparative methylome analyses identify elevated m6Am levels in metabolically active tissues (e.g., liver, brain) and stem cell populations, indicating its role in maintaining proteomic plasticity during differentiation and metabolic adaptation [7].

These conserved features position m6Am as an ancient epitranscriptomic mechanism fine-tuning gene expression across eukaryotic phylogeny.

Distinctive Roles of 5'-O-Methylation vs. N6-Methyladenosine (m6A) in Transcriptome Dynamics

Despite shared dependence on fat mass and obesity-associated protein for demethylation, m6Am and m6A exert non-overlapping effects on RNA metabolism due to their distinct topological contexts and reader protein interactions:

  • Mechanistic Divergence in Translation Regulation:
  • m6Am: Positioned near the m7G cap, m6Am influences ribosomal scanning efficiency and start codon selection. Structural studies demonstrate that m6Am establishes stacking interactions with arginine residues in eukaryotic initiation factor 2α, subtly enhancing preinitiation complex stability under stress conditions without drastically altering basal translation yields [6] [9].
  • m6A: Internal m6A residues recruit YTH domain-containing family proteins (e.g., YTHDF1, YTHDC1) to modulate ribosome loading, codon optimality, or premature termination. This occurs predominantly in 3' UTRs or coding sequences, far from cap-proximal regulatory hubs [5] [7].

  • Differential Impact on RNA Turnover:

  • m6Am: Protects mRNAs from decapping enzymes (e.g., DCP2) and 5'-to-3' exoribonucleases (XRN1), thereby extending transcript half-life. Consequently, m6Am-modified transcripts (e.g., ATF5, HSP90AA1) accumulate during stress adaptation [9].
  • m6A: Serves as a decay signal via YTHDF2-mediated recruitment of the CCR4-NOT deadenylase complex, accelerating poly(A) tail shortening and exonucleolytic digestion. This destabilizing role contrasts sharply with m6Am’s protective function [5] [7].

Table 2: Functional Contrast Between Cap-Proximal m6Am and Internal m6A Modifications

Functional Attribute5'-O-Methyladenosine (m6Am)N6-Methyladenosine (m6A)
Genomic TopographyExclusively cap-proximal (first transcribed nucleotide)Enriched in 3' UTRs, near stop codons, long internal exons
Writer SpecificityPhosphorylated CTD-interacting factor 1Methyltransferase-like 3/Methyltransferase-like 14 complex
Reader EngagementEukaryotic initiation factor 2α (stacking interactions)YTH domain-containing family proteins, heterogeneous nuclear ribonucleoproteins
Primary mRNA FateStabilization via decapping inhibitionDestabilization via deadenylation complex recruitment
Stress Response RoleUpregulated translation initiation for adaptive transcriptsAltered splicing patterns and decay kinetics
  • Transcriptome-Wide Distribution Patterns:High-resolution mapping (e.g., via m6Am-seq) confirms m6Am’s restriction to transcription start sites, while m6A peaks distribute broadly across gene bodies. Single-base resolution analyses further reveal divergent sequence motifs: m6Am occurs within a BCA (B = C/U/G) context, whereas m6A favors DRACH (D = G/A/U; R = G/A; H = U/A/C) motifs [7] [9]. This spatial and contextual segregation underpins their non-redundant regulatory outcomes in shaping the functional epitranscriptome.

Properties

CAS Number

20649-45-0

Product Name

5'-O-methyladenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(methoxymethyl)oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-19-2-5-7(17)8(18)11(20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1

InChI Key

MLFJPVLRZZMIIP-IOSLPCCCSA-N

SMILES

COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

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